molecular formula C11H7ClFNO B15067518 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone

1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone

Katalognummer: B15067518
Molekulargewicht: 223.63 g/mol
InChI-Schlüssel: RFPNSXQGMWYMFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone is a quinoline derivative, characterized by the presence of chlorine and fluorine atoms on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone typically involves the following steps:

Analyse Chemischer Reaktionen

1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and oxidizing agents.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating infectious diseases and cancer.

    Industry: The compound finds applications in the production of dyes, catalysts, and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone can be compared with other quinoline derivatives:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and diverse reactivity make it a valuable tool for chemists, biologists, and medical researchers.

Eigenschaften

Molekularformel

C11H7ClFNO

Molekulargewicht

223.63 g/mol

IUPAC-Name

1-(2-chloro-5-fluoroquinolin-3-yl)ethanone

InChI

InChI=1S/C11H7ClFNO/c1-6(15)7-5-8-9(13)3-2-4-10(8)14-11(7)12/h2-5H,1H3

InChI-Schlüssel

RFPNSXQGMWYMFQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(N=C2C=CC=C(C2=C1)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.